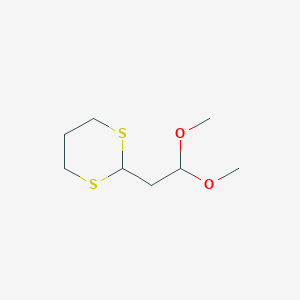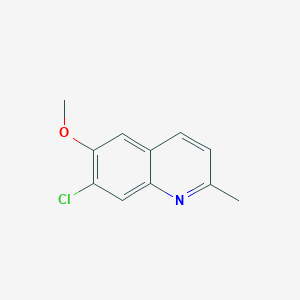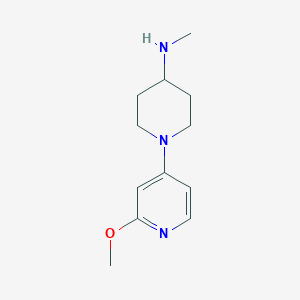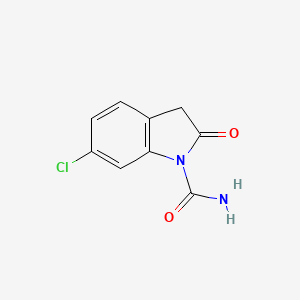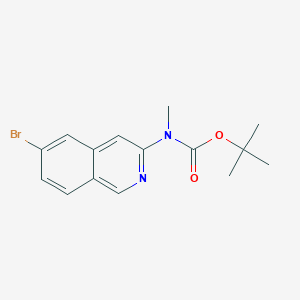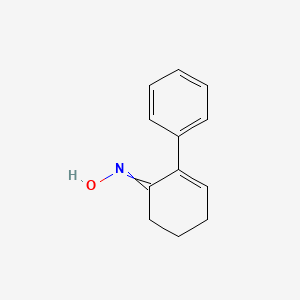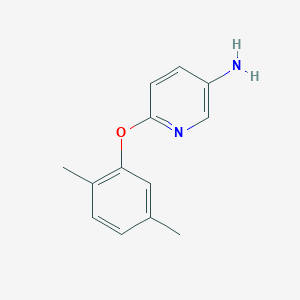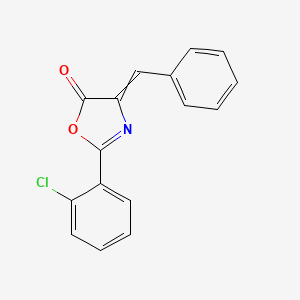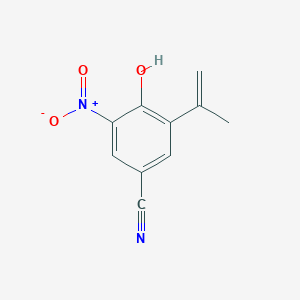
4-hydroxy-3-nitro-5-prop-1-en-2-ylbenzonitrile
概要
説明
4-hydroxy-3-nitro-5-prop-1-en-2-ylbenzonitrile is an organic compound with the molecular formula C10H8N2O3 It is characterized by the presence of a hydroxyl group, an isopropenyl group, a nitro group, and a nitrile group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-nitro-5-prop-1-en-2-ylbenzonitrile typically involves the nitration of 4-hydroxy-3-isopropenylbenzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-hydroxy-3-nitro-5-prop-1-en-2-ylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the hydroxyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-3-isopropenyl-5-nitrobenzonitrile.
Reduction: Formation of 4-hydroxy-3-isopropenyl-5-aminobenzonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-hydroxy-3-nitro-5-prop-1-en-2-ylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-hydroxy-3-nitro-5-prop-1-en-2-ylbenzonitrile involves its interaction with specific molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The isopropenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
- 4-Hydroxy-3-nitrobenzonitrile
- 4-Hydroxy-3-isopropenylbenzonitrile
- 4-Hydroxy-5-nitrobenzonitrile
Uniqueness
4-hydroxy-3-nitro-5-prop-1-en-2-ylbenzonitrile is unique due to the presence of both the isopropenyl and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
4-hydroxy-3-nitro-5-prop-1-en-2-ylbenzonitrile |
InChI |
InChI=1S/C10H8N2O3/c1-6(2)8-3-7(5-11)4-9(10(8)13)12(14)15/h3-4,13H,1H2,2H3 |
InChIキー |
XYBHMXIUDDXGQQ-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1=C(C(=CC(=C1)C#N)[N+](=O)[O-])O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5-phenyl-2H-pyrazolo[4,3-c]isoquinolin-3-yl)methanol](/img/structure/B8579424.png)
![4-[(2-Oxo-1,4-dihydro-2H-3,1-benzoxazin-6-yl)oxy]butyl acetate](/img/structure/B8579431.png)
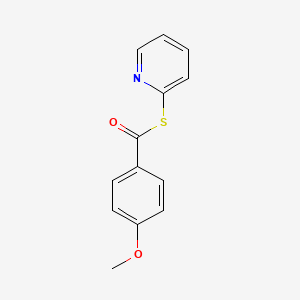
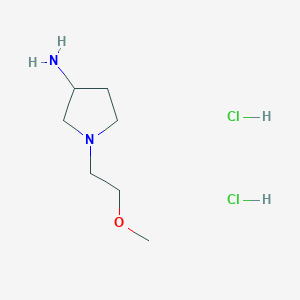
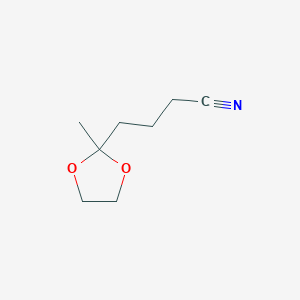
![[5-(2-Methyl-[1,3]dioxolan-2-yl)-thiophen-2-yl]-acetonitrile](/img/structure/B8579458.png)
